molecular formula C14H11F2NO B7624063 2-Acetamino-3,5-difluorobiphenyl

2-Acetamino-3,5-difluorobiphenyl

Cat. No.: B7624063
M. Wt: 247.24 g/mol
InChI Key: AMMLLLOGNKFMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamino-3,5-difluorobiphenyl is an organic compound with the molecular formula C14H11F2NO. It is a biphenyl derivative where two fluorine atoms are substituted at the 3 and 5 positions, and an acetamino group is attached at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Acetamino-3,5-difluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-3,5-difluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Acetamino-3,5-difluorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamino-3,5-difluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamino-4,6-difluorobiphenyl
  • 2-Acetamino-3,5-dichlorobiphenyl
  • 2-Acetamino-3,5-dibromobiphenyl

Uniqueness

2-Acetamino-3,5-difluorobiphenyl is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

N-(2,4-difluoro-6-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9(18)17-14-12(7-11(15)8-13(14)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLLLOGNKFMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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